molecular formula C16H19FeNO4-6 B6361369 tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron CAS No. 219718-13-5

tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron

Cat. No.: B6361369
CAS No.: 219718-13-5
M. Wt: 345.17 g/mol
InChI Key: NSMCBABATYQBMO-UHFFFAOYSA-N
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Description

The compound “tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron” is a complex chemical entity that combines a carbamate, a carboxylic acid, and an iron center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-cyclopentylcarbamate typically involves the reaction of cyclopentylamine with tert-butyl chloroformate under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Cyclopenta-2,4-diene-1-carboxylic acid can be synthesized through the Diels-Alder reaction of cyclopentadiene with maleic anhydride, followed by hydrolysis of the resulting adduct.

The iron component can be introduced through coordination chemistry techniques, where the iron center is coordinated to the carboxylic acid and carbamate ligands under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves multi-step synthesis processes, where each intermediate is purified before proceeding to the next step. The use of automated synthesis equipment and high-throughput screening methods can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the iron center, which can change its oxidation state and reactivity.

    Reduction: Reduction reactions can also occur, especially if the iron is in a higher oxidation state.

    Substitution: The carbamate and carboxylic acid groups can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the iron center can lead to the formation of iron(III) complexes, while substitution reactions can yield various derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry to study the properties of metal complexes. It can also serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, the compound’s iron center can be explored for its potential role in enzymatic reactions and as a model for iron-containing biomolecules.

Medicine

Industry

In industry, the compound can be used in the development of new materials, catalysts, and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The iron center can participate in redox reactions, while the carbamate and carboxylic acid groups can form hydrogen bonds and coordinate with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the cyclopentyl and iron components.

    Cyclopentadiene carboxylic acid: Similar in structure but lacks the tert-butyl carbamate and iron components.

    Iron(III) acetylacetonate: Contains an iron center but different ligands.

Uniqueness

The uniqueness of tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron lies in its combination of functional groups and the presence of an iron center

Properties

IUPAC Name

tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO2.C6H5O2.Fe/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;7-6(8)5-3-1-2-4-5;/h4-7H,1-3H3,(H,11,12);1-4H,(H,7,8);/q-5;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMCBABATYQBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N[C-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)O.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FeNO4-6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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